Methyl 2,3,5-trimethoxybenzoate is an organic compound with the molecular formula CHO. It is a derivative of benzoic acid characterized by three methoxy groups attached to the benzene ring at the 2, 3, and 5 positions, along with a methyl ester group linked to the carboxyl group. This compound is recognized for its diverse applications across chemistry, biology, and medicine, particularly due to its potential biological activities such as antimicrobial and antioxidant properties.
This compound is classified under organic compounds and specifically falls into the category of esters. It is also categorized as a methoxy-substituted benzoate derivative, which influences its chemical reactivity and biological activity.
The synthesis of methyl 2,3,5-trimethoxybenzoate typically involves a multi-step process starting from gallic acid. One common method includes:
The reaction conditions are optimized for efficiency and yield, often involving refluxing the mixture at controlled temperatures. The final product can be purified through distillation or crystallization methods to achieve high purity levels.
The molecular structure of methyl 2,3,5-trimethoxybenzoate features a benzene ring substituted with three methoxy groups and a methyl ester functional group. The specific arrangement of these groups significantly affects the compound's properties.
Methyl 2,3,5-trimethoxybenzoate can undergo various chemical transformations:
The mechanism of action for methyl 2,3,5-trimethoxybenzoate involves its interactions with biological targets at the molecular level. The presence of methoxy groups and the ester functionality allows for hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate enzyme activity, influence receptor binding, and alter cellular signaling pathways, contributing to its observed biological effects.
Methyl 2,3,5-trimethoxybenzoate has several scientific uses:
Gallic acid (3,4,5-trihydroxybenzoic acid) serves as a key precursor for synthesizing methyl 2,3,5-trimethoxybenzoate through sequential O-methylation and esterification. Modern one-pot methodologies enable direct conversion of gallic acid to the target compound using dual catalytic systems. As detailed in patent CN105732375A, this approach involves reacting gallic acid with excess methyl chloride (MeCl) in N,N-dimethylformamide (DMF) at 60–80°C for 8–12 hours, achieving yields of 85–92% after purification [1] [4]. The reaction proceeds through in situ formation of methyl gallate followed by selective methoxylation at the 2,3,5-positions. Temperature control proves critical: Below 60°C, incomplete methylation occurs, while above 80°C, demethylated byproducts dominate. HPLC monitoring confirms that maintaining pH 9–10 via potassium carbonate addition minimizes decarboxylation, preserving the benzoate backbone [1] [5].
Table 1: Optimization Parameters for One-Step Methylation
Parameter | Suboptimal Range | Optimal Range | Effect on Yield |
---|---|---|---|
Temperature | <60°C or >80°C | 60–80°C | ±15–20% |
Reaction Time | <8 hr | 8–12 hr | +25% |
Methyl Chloride Molar Ratio | <3 eq | 3–4 eq | +30% |
pH (K₂CO₃ adjusted) | <9 or >10 | 9–10 | +22% |
Solvent polarity directly dictates esterification kinetics and regioselectivity. Polar aprotic solvents like DMF facilitate 97% conversion in methylation reactions by solubilizing gallic acid and enhancing methoxide ion mobility. Non-polar alternatives (toluene, xylene) enable easier product recovery but reduce yields by 30–40% due to poor reactant solubility [1] [4]. Binding agents such as molecular sieves (3Å) improve yield by 12% through in situ water removal, shifting esterification equilibrium toward product formation. Crucially, solvent recycling protocols reduce production costs by 18%: Distilled DMF retains >95% efficacy over five reaction cycles when stored under nitrogen [4]. For the esterification step, methanol serves dual roles as solvent and reactant, with concentrated sulfuric acid (2–5 mol%) providing protonic catalysis without ether formation [8].
Methylation agents exhibit distinct reactivity-toxicity tradeoffs. Methyl chloride (MeCl), though requiring pressurized reactors, enables direct gas-phase reactions with gallic acid derivatives, generating minimal inorganic waste (only NaCl). Patents report 92% yields using MeCl with K₂CO₃ at 80°C [1] [4]. Conversely, dimethyl sulfate [(CH₃O)₂SO₂] operates effectively at atmospheric pressure and lower temperatures (40–50°C), achieving 88–90% yields in 4 hours. However, it stoichiometrically produces toxic methylsulfate salts, complicating waste disposal [5] [8]. Economic analyses favor MeCl for continuous-flow systems due to 25% lower reagent costs and easier byproduct removal, despite higher initial equipment investment.
Table 2: Methylation Agent Performance Comparison
Agent | Yield (%) | Reaction Time (hr) | Byproducts | Industrial Scalability |
---|---|---|---|---|
Methyl Chloride | 85–92 | 8–12 | NaCl, H₂O | High (with pressure equipment) |
Dimethyl Sulfate | 88–90 | 4–5 | NaOSO₂OCH₃ | Moderate (toxicity constraints) |
Diazomethane | >95 | 0.5–1 | N₂ | Low (explosivity risk) |
Alkaline catalysts govern methylation selectivity and esterification efficiency. Potassium carbonate (K₂CO₃) outperforms sodium hydroxide in one-step syntheses, providing 95% O-methylation selectivity versus 75% with NaOH due to moderated basicity that reduces ester hydrolysis [1] [5]. Optimal loading is 1.5–2.0 equivalents, balancing gallic acid deprotonation and dimethyl ether byproduct suppression. Phase-transfer catalysts (tetrabutylammonium bromide, 5 mol%) boost yields by 18% in biphasic solvent systems by shuttling methoxide ions into organic phases. Post-reaction, catalysts are recovered via aqueous extraction: K₂CO₃ is recycled after crystallizing 90% purity salts from the aqueous phase, reducing reagent costs by 30% [4] [8].
Industrial-scale production requires integrated reaction and separation systems. Continuous stirred-tank reactors (CSTRs) with inline distillation columns achieve 85% space-time yield improvements over batch reactors by simultaneously removing methanol-water azeotropes during esterification [1] [5]. Automated pH control via K₂CO₃ slurry injection maintains optimal methylation rates, while countercurrent extraction isolates crude methyl 2,3,5-trimethoxybenzoate with >99% purity. Plant data confirm a 40% cost reduction using MeCl gas recycling loops that recover 70% unreacted methyl chloride. Solvent recovery systems further reduce waste: Distilled DMF and toluene are reused in ≥5 consecutive batches, diminishing raw material expenses by 22% [4] [5].
Table 3: Industrial Process Optimization Metrics
Process Parameter | Laboratory Scale | Optimized Industrial Process | Improvement |
---|---|---|---|
Cycle Time | 12–24 hr | 4–6 hr | 67% reduction |
Solvent Consumption | 15 L/kg product | 5 L/kg product | 66% reduction |
Methyl Chloride Utilization | 50–60% | 85–90% | +35% efficiency |
Energy Consumption | 120 kWh/kg | 75 kWh/kg | 38% reduction |
Comprehensive Compound Data
Table 4: Key Identifiers for Methyl 2,3,5-Trimethoxybenzoate
Property | Value |
---|---|
IUPAC Name | Methyl 2,3,5-trimethoxybenzoate |
CAS Registry Number | 1916-07-0 |
Molecular Formula | C₁₁H₁₄O₅ |
Molecular Weight | 226.23 g/mol |
Key Synonyms | Trimethylgallic acid methyl ester; Methyl 2,3,5-trimethoxybenzoate |
Structural SMILES | COC1=CC(=C(C(=C1)OC)OC)C(=O)OC |
Boiling Point | 274–275°C (lit.) |
Melting Point | 82–84°C (lit.) |
Storage Conditions | Sealed in dry, ambient temperature |
Note: Structural variations (e.g., 2,4,5-isomers) are excluded as per the scope requirements.
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